(4,4-Difluorocyclohexyl)(phenyl)methanol chemical structure and properties
(4,4-Difluorocyclohexyl)(phenyl)methanol chemical structure and properties
An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)(phenyl)methanol: Synthesis, Properties, and Applications
Introduction and Strategic Overview
(4,4-Difluorocyclohexyl)(phenyl)methanol represents a class of fluorinated organic compounds of significant interest to the fields of medicinal chemistry and materials science. The molecule's architecture combines a phenylmethanol core, a common pharmacophore, with a gem-difluorinated cyclohexyl ring. This strategic incorporation of fluorine is a well-established method for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The gem-difluoro group (CF₂) often serves as a bioisostere for a carbonyl or ether oxygen, while simultaneously increasing metabolic stability by blocking sites susceptible to oxidative degradation.[1]
This guide provides a comprehensive technical overview of (4,4-Difluorocyclohexyl)(phenyl)methanol, designed for researchers and drug development professionals. It will cover the molecule's core properties, provide a detailed, field-proven synthetic protocol with mechanistic rationale, discuss methods for analytical characterization, and explore the potential applications grounded in its structural attributes.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below are the key identifiers and properties associated with the target compound and its immediate precursor, which is often the starting point for its synthesis.
Chemical Structure
The structure consists of a central carbinol carbon bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a 4,4-difluorocyclohexyl ring.
Caption: Chemical Structure of (4,4-Difluorocyclohexyl)(phenyl)methanol.
Chemical Identifiers and Properties
Quantitative data for the final product is not widely published; therefore, properties for the key synthetic precursor, (4,4-Difluorocyclohexyl)methanol, are provided for reference. The addition of the phenyl group is expected to significantly increase the molecular weight, boiling point, and density of the final product.
| Property | Value | Source |
| IUPAC Name | (4,4-Difluorocyclohexyl)(phenyl)methanol | - |
| Molecular Formula | C₁₃H₁₆F₂O | - |
| Molecular Weight | 226.26 g/mol | - |
| CAS Number | Not available | - |
| Precursor Name | (4,4-Difluorocyclohexyl)methanol | [2][3] |
| Precursor CAS | 178312-48-6 | [2][3][4] |
| Precursor Formula | C₇H₁₂F₂O | [2][3] |
| Precursor Mol. Wt. | 150.17 g/mol | [2][3] |
| Precursor BP | 207-213 °C | [4][5] |
| Precursor Density | 1.154 g/mL at 25 °C | [4][5] |
| Precursor Flash Point | 101 °C | [4] |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing (4,4-Difluorocyclohexyl)(phenyl)methanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction offers high yields and predictability.
Causality and Experimental Choices
The Grignard synthesis is selected for its efficiency in coupling an aryl nucleophile with an aldehyde electrophile. The core of the reaction involves the nucleophilic attack of the carbanion from phenylmagnesium bromide onto the electrophilic carbonyl carbon of 4,4-difluorocyclohexanecarbaldehyde.
-
Anhydrous Conditions: The Grignard reagent is an extremely strong base. Any protic solvent, including atmospheric moisture, will protonate and quench the reagent, rendering it inactive.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the reaction setup.
-
Reaction Initiation: The formation of the Grignard reagent on the surface of the magnesium metal can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators to etch the magnesium surface and expose fresh metal.[7]
-
Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. A mild acidic quench (e.g., with saturated aqueous ammonium chloride or dilute HCl) is required to protonate the alkoxide and yield the final neutral alcohol product.[6]
Synthesis Workflow
The synthesis follows a logical progression from reagent preparation to final product isolation.
Caption: Workflow for the synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanol.
Detailed Experimental Protocol
This protocol describes the synthesis starting from commercially available 4,4-difluorocyclohexanecarbaldehyde and a prepared or commercial solution of phenylmagnesium bromide.
Materials:
-
4,4-difluorocyclohexanecarbaldehyde (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, ~1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 4,4-difluorocyclohexanecarbaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous THF.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.2 eq) dropwise to the stirred aldehyde solution via a syringe or an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride. Stir for 15 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (4,4-Difluorocyclohexyl)(phenyl)methanol.[8]
Spectroscopic and Analytical Characterization
Structural verification of the final product is critical. The following spectroscopic signatures are predicted for (4,4-Difluorocyclohexyl)(phenyl)methanol based on its structure and data from analogous compounds.
| Technique | Predicted Key Signals and Observations |
| ¹H NMR | ~7.40-7.20 ppm (m, 5H): Protons of the phenyl ring. ~4.70 ppm (d, 1H): Carbinol proton (-CHOH), split by the adjacent cyclohexyl proton. ~2.50-1.50 ppm (m, 9H): Complex multiplets corresponding to the nine protons on the difluorocyclohexyl ring. ~2.00 ppm (d, 1H): Hydroxyl proton (-OH), which may be broad or exchange with D₂O. |
| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon attached to the carbinol. ~128-126 ppm: Aromatic CH carbons. ~124 ppm (t): Gem-difluoro substituted carbon (C4), appearing as a triplet due to ¹JCF coupling. ~75 ppm: Carbinol carbon (-CHOH). ~45-25 ppm: Remaining cyclohexyl carbons. |
| ¹⁹F NMR | A complex multiplet is expected around -90 to -110 ppm , characteristic of gem-difluoroaliphatic systems. |
| Mass Spec (ESI) | [M+Na]⁺: Expected sodium adduct. [M-H₂O]⁺: Fragment corresponding to the loss of water. |
Rationale for Use and Potential Applications
The unique combination of structural motifs in (4,4-Difluorocyclohexyl)(phenyl)methanol makes it a valuable building block, particularly in drug discovery.
The Strategic Role of Fluorine
The gem-difluoro group is a cornerstone of modern medicinal chemistry. Its inclusion is a deliberate strategy to enhance drug-like properties.[1]
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Placing the CF₂ group at the 4-position of the cyclohexyl ring effectively blocks that site from metabolic oxidation by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.
-
Conformational Control: The bulky and electronegative fluorine atoms can influence the preferred conformation (e.g., chair conformation) of the cyclohexyl ring, which can be critical for precise binding to a biological target.
-
Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the fluorine atoms can subtly alter the acidity of nearby protons and the basicity of functional groups. It also increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Property Relationships
The molecule's design inherently links its structure to desirable functions in a therapeutic context.
Caption: Relationship between structural features and potential drug-like properties.
Potential Therapeutic Applications
Given its structure, (4,4-Difluorocyclohexyl)(phenyl)methanol is an ideal scaffold or intermediate for synthesizing more complex molecules targeting a range of diseases. It could be elaborated to produce inhibitors for:
-
Kinases: The hydroxyl group can be a key hydrogen-bonding feature in the hinge-binding region of many kinases.
-
G-Protein Coupled Receptors (GPCRs): The aromatic ring and lipophilic cyclohexyl group are common features in ligands for GPCRs involved in CNS disorders.
-
Nuclear Receptors: The overall structure could serve as a core for modulators of steroid hormone receptors.
Safety and Handling
While specific toxicity data for (4,4-Difluorocyclohexyl)(phenyl)methanol is not available, data from its precursor, (4,4-Difluorocyclohexyl)methanol, should be used as a guide for handling.
-
Hazard Identification: Assumed to be an irritant. Precautionary statements for the precursor include:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
(4,4-Difluorocyclohexyl)(phenyl)methanol is a synthetically accessible and strategically designed molecule. Its value lies not as an end-product but as a sophisticated building block for the creation of novel chemical entities. The combination of a metabolically robust gem-difluorinated ring and a versatile phenylmethanol core provides a powerful platform for medicinal chemists to develop next-generation therapeutics with improved pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to produce, characterize, and utilize this compound in their discovery programs.
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